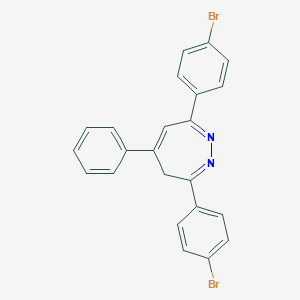

![molecular formula C9H10N2OS2 B187891 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one CAS No. 59898-59-8](/img/structure/B187891.png)

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

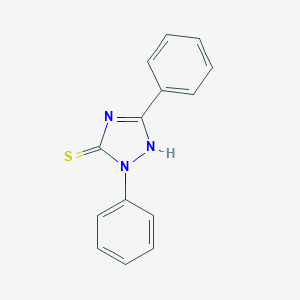

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one (TMPT) is a small molecule that has been studied for its potential applications in a range of scientific fields. This molecule is a sulfur-containing heterocyclic compound, and is structurally related to thiophene. TMPT has been found to possess a variety of interesting properties, such as its ability to interact with DNA and its ability to act as an antioxidant.

Applications De Recherche Scientifique

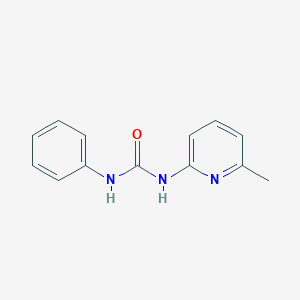

Stabilization of Poly-Iodides

- Scientific Field: Chemistry

- Application Summary: This compound is used in the stabilization of poly-iodides. The reaction of 2-mercapto-3,4,5,6-tetrahydro-pyrimidine with hydroiodic or hydrochloric acids in the presence or absence of di-iodine in dichloromethane solutions resulted in the formation of complexes .

- Methods of Application: The reaction is carried out in dichloromethane solutions, with or without the presence of di-iodine .

- Results: The compounds formed were characterized by FT-IR, and Raman spectroscopic techniques. The crystal structures were also determined by X-ray diffraction .

Acylating Agents

- Scientific Field: Organic Chemistry

- Application Summary: 2-Mercaptopyridine and its derivatives primarily serve as acylating agents . Acylating agents are compounds that introduce an acyl group (RCO-) into another molecule in a substitution reaction.

- Methods of Application: The specific methods of application can vary widely depending on the reaction conditions and the specific compounds involved. Generally, the reaction involves the nucleophilic attack of the sulfur atom on the carbonyl carbon of an acyl chloride, anhydride, or ester .

- Results: The result is the formation of a new carbon-sulfur bond, introducing the acyl group into the target molecule .

Propriétés

IUPAC Name |

3,5,6-trimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2OS2/c1-4-5(2)14-7-6(4)8(12)11(3)9(13)10-7/h1-3H3,(H,10,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCWNPBBEFFQFM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=C1C(=O)N(C(=S)N2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350036 |

Source

|

| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

CAS RN |

59898-59-8 |

Source

|

| Record name | 2-mercapto-3,5,6-trimethylthieno[2,3-d]pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

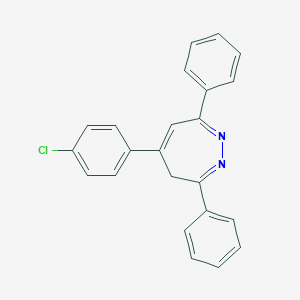

![2-(4-Methylphenyl)indeno[2,1-b]pyran](/img/structure/B187817.png)

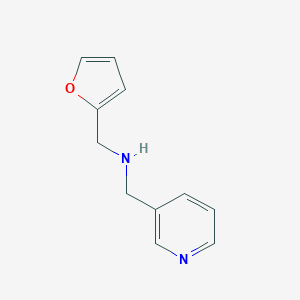

![N-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]acetamide](/img/structure/B187826.png)

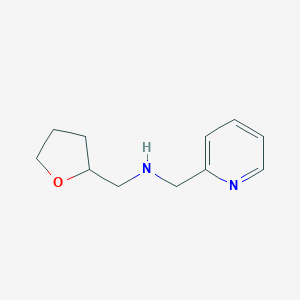

![Methyl 3-amino-2-(((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)amino)benzoate](/img/structure/B187827.png)

![3-[(Tert-butoxycarbonyl-methyl-amino)-methyl]-benzoic acid](/img/structure/B187831.png)